N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-Dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- N1-substituent: A 4-methylphenyl group attached to the triazole ring.
- Position 5: A methoxymethyl (-CH2OCH3) group.
- Amide substituent: A 3,4-dichlorophenyl group on the carboxamide nitrogen.
However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous triazole-carboxamides.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-11-3-6-13(7-4-11)24-16(10-26-2)17(22-23-24)18(25)21-12-5-8-14(19)15(20)9-12/h3-9H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZTYTJLVMFCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that includes a triazole ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C16H15Cl2N5O2
- Molecular Weight : Approximately 372.23 g/mol
The presence of dichlorophenyl and methylphenyl groups enhances the compound's chemical properties, making it a candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies reveal that it interacts with specific enzymes involved in metabolic pathways and receptors associated with cellular signaling, leading to modulation of biological responses that contribute to its anticancer properties .
- Antimicrobial Activity : The compound exhibits notable antimicrobial effects against various pathogens. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The binding affinity to various enzymes and receptors can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cell Lines |
|---|---|---|
| Anticancer | Significant antiproliferative activity | Various cancer cell lines (e.g., MCF-7, HepG2) |
| Antimicrobial | Inhibits growth | Staphylococcus aureus, E. coli |
| Enzyme Interaction | Modulates metabolic pathways | Specific enzymes related to cancer |
Case Studies and Research Findings
Recent studies have further elucidated the biological potential of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines at low micromolar concentrations. For example, IC50 values were recorded in the range of 1.0 - 5.0 μM across different cell types .
- Antimicrobial Efficacy : A study highlighted its effectiveness against Staphylococcus aureus, where it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 372.23 g/mol. The presence of dichlorophenyl and methylphenyl groups enhances its reactivity and stability, which are critical for its biological activities.
Biological Activities
Research indicates that N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens. Its mechanism likely involves disrupting cellular functions or inhibiting critical metabolic pathways in microorganisms.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation through specific interactions with cellular receptors or enzymes involved in tumor growth and metastasis.
Applications in Pharmaceuticals
The diverse biological activities of this triazole derivative make it a promising candidate for drug development:
- Pharmaceutical Development : The compound's ability to interact with various biological targets positions it as a potential lead compound for developing new antimicrobial and anticancer agents. Ongoing studies are focusing on optimizing its pharmacological profiles to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Interaction studies reveal that this compound may modulate biological responses by binding to specific enzymes and receptors. This characteristic is crucial for understanding its therapeutic potential and guiding future modifications for enhanced activity.
Applications in Agrochemicals
In addition to its pharmaceutical applications, this compound also shows promise in agricultural chemistry:
- Herbicidal Activity : The compound's structure suggests potential herbicidal properties. Research is being conducted to evaluate its effectiveness against various weed species while minimizing environmental impact.
- Pesticide Development : Its unique chemical structure may allow it to serve as a scaffold for developing new pesticides that can target specific pests while being less harmful to non-target organisms.
Case Studies
Several case studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Anticancer Properties | In vitro studies showed reduced proliferation of cancer cell lines with minimal cytotoxicity to normal cells. |
| Study 3 | Herbicidal Activity | Field trials indicated effective control of specific weed species without affecting crop yield. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key differences between the target compound and analogues include:
Key Observations :
Comparison of Yields and Conditions :
| Compound Type | Coupling Agent | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Pyrazole-Carboxamides () | EDCI/HOBt | DMF | 62–71% | |
| Triazole-Carboxamides () | SOCl2 + Amines | DCM/THF | Not specified |
- The target compound’s synthesis likely mirrors ’s method but may require optimized conditions for the dichlorophenylamine’s lower nucleophilicity.
Physicochemical Properties
Hypothetical Data for the Target vs. Analogues :
Q & A
Basic: What are the common synthetic routes and optimization strategies for synthesizing N-(3,4-dichlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of triazole and oxazole intermediates followed by coupling under controlled conditions. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Carboxamide coupling : Amidation reactions using coupling agents like EDC/HOBt or palladium catalysts for aryl halide intermediates .
- Optimization : Green chemistry principles (e.g., solvent-free conditions) and continuous flow synthesis improve yield (70–85%) and reduce waste .
- Critical parameters : Temperature (60–80°C), anhydrous solvents (DMF, THF), and catalyst loading (5–10 mol% Pd) are optimized via Design of Experiments (DoE) .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., antimicrobial IC₅₀ values varying by 10–100 µM across studies) may arise from:
- Structural analogs : Subtle substituent changes (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl groups) alter target binding .
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hrs) .
Resolution strategies :
Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?
- NMR : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm triazole ring protons (δ 7.8–8.2 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- X-ray diffraction : Single-crystal analysis resolves stereochemical ambiguities (e.g., triazole substituent orientation) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (ACN/H₂O gradient) and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 434.2) .
Advanced: How can researchers resolve structural ambiguities in derivatives with similar substituents?
For compounds with overlapping spectral data (e.g., methoxymethyl vs. methyl groups):
- Dynamic NMR : Variable-temperature ¹H NMR to study rotational barriers of substituents .
- 2D-COSY/NOESY : Correlate proton environments to differentiate ortho/meta substitution patterns .
- DFT calculations : Compare computed vs. experimental IR spectra (e.g., C=O stretching at 1680 cm⁻¹) .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations after 48-hour exposure .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Advanced: How to investigate discrepancies in target selectivity across kinase inhibition studies?
Conflicting kinase selectivity profiles (e.g., EGFR vs. VEGFR2) may stem from:
- Binding mode variations : Molecular docking (AutoDock Vina) reveals differences in hydrophobic pocket interactions .
- Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
- Cellular context : Compare activity in wild-type vs. kinase-overexpressing cell lines via Western blot (phospho-kinase quantification) .
Advanced: What strategies ensure reproducibility in multi-step synthesis?
- Process control : Monitor intermediates via TLC (Rf values) and inline FTIR for real-time reaction tracking .
- Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC to isolate >98% pure intermediates .
- Batch records : Document solvent lot numbers, humidity (<30%), and catalyst activation (e.g., Pd/C under H₂) .
Advanced: How to study structure-activity relationships (SAR) for substituent effects on bioactivity?
- Substituent libraries : Synthesize analogs with halogen (Cl, F), alkoxy (OMe, OEt), and alkyl (Me, Pr) groups at the 3,4-dichlorophenyl position .
- QSAR modeling : Use MolDescriptors (e.g., logP, polar surface area) to correlate physicochemical properties with IC₅₀ values .
- Crystallography : Compare X-ray structures of active vs. inactive analogs to identify critical hydrogen bonds (e.g., triazole-NH⋯O=C interactions) .
Advanced: What computational methods validate the compound’s interaction with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1) .
- Molecular dynamics (MD) : 100-ns simulations (GROMACS) assess stability of ligand-receptor complexes (RMSD <2 Å) .
- Free energy calculations : MM-PBSA to estimate binding affinities (ΔG ~ -8 kcal/mol for high-activity analogs) .
Advanced: How to determine metabolic stability and degradation pathways in preclinical studies?
- In vitro assays : Liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion (t₁/₂ <60 mins indicates instability) .
- Metabolite ID : High-resolution MS (Orbitrap) detects phase I/II metabolites (e.g., hydroxylation at methoxymethyl group) .
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) to assess enzyme interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
